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Compound of Interest

Compound Name: Psora-4

Cat. No.: B1678303 Get Quote

Psora-4 Technical Support Center
Welcome to the technical support center for Psora-4. This resource is designed for

researchers, scientists, and drug development professionals to provide guidance on

experimental design and interpretation of results when working with this potent Kv1.3 channel

blocker.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Psora-4?

A1: Psora-4 is a potent and selective small-molecule inhibitor of the voltage-gated potassium

channel, Kv1.3.[1] It blocks the channel by preferentially binding to its C-type inactivated state.

[2][3] This binding is highly cooperative and occurs at two distinct sites: the highly conserved

central pore and less conserved "side pockets" formed by the S5 and S6 helices.[4][5] The

simultaneous occupation of both sites results in an extremely stable, non-conducting state of

the channel, which confers high affinity and selectivity.[4][5]

Q2: How selective is Psora-4?

A2: Psora-4 is highly selective for Kv1.3.[2] It exhibits 17- to 70-fold selectivity over most

closely related Kv1-family channels.[3] However, it is crucial to note that Psora-4 also potently

inhibits Kv1.5 with a half-maximum inhibitory concentration (IC50) in the low nanomolar range,
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similar to its affinity for Kv1.3.[2][3] It shows no significant effect on other channels such as

Kv3.1, various calcium-activated K+ channels, or the neuronal NaV1.2 channel.[3]

Table 1: Inhibitory Constants (IC50/EC50) of Psora-4 on Various Ion Channels

Channel IC50 / EC50 Value
Selectivity vs.
Kv1.3

Reference

Kv1.3 3 nM - [3]

Kv1.5 7.7 nM
~2.6-fold less

sensitive
[3]

Kv1.1, 1.2, 1.4, 1.7
17- to 70-fold less

sensitive
High [3]

Effector Memory T

Cells (human)
25 nM 8.3-fold less sensitive [3]

Effector Memory T

Cells (rat)
60 nM 20-fold less sensitive [3]

Q3: What are the main therapeutic applications being investigated for Psora-4?

A3: Due to its ability to suppress the proliferation of effector memory T cells, Psora-4 is being

investigated as an immunomodulator for T cell-mediated autoimmune diseases like multiple

sclerosis.[3] Additionally, studies have shown it promotes the differentiation and maturation of

neural progenitor cells, suggesting a potential role in neural repair.[6] More recent research has

also identified Psora-4 as a caloric restriction mimetic that can extend lifespan in model

organisms like C. elegans.[2][7]

Troubleshooting Unexpected Results
This section addresses specific unexpected outcomes that you may encounter during your

experiments with Psora-4.

Q4: I'm observing a significant increase in Reactive Oxygen Species (ROS) after Psora-4
treatment. Is this a sign of cellular toxicity?
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A4: Not necessarily. An increase in mitochondrial ROS is a known downstream effect of Psora-
4. Inhibition of the mitochondrial Kv1.3 channel by Psora-4 leads to an increase in

mitochondrial ROS production.[2] This is often interpreted as a "mitohormetic" response, where

a low level of stress activates adaptive defense mechanisms.[2] In C. elegans, this ROS

increase is associated with the activation of stress-resistance genes.[2] While high

concentrations of any compound can induce toxicity, the observed ROS at typical working

concentrations (e.g., 100 µM in C. elegans studies) is considered part of its mechanism of

action.[2] In vivo studies in rats showed no acute toxicity even at high doses.[2][3]

Q5: My results with Psora-4 are inconsistent or show use-dependence. Why?

A5: The efficacy of Psora-4 is highly dependent on the activity of the Kv1.3 channel. Psora-4
preferentially binds to and blocks the channel when it is in the "C-type inactivated" state, which

occurs after the channel has been opened by membrane depolarization.[3][5] This is known as

"use-dependence." If your experimental system (e.g., cell culture) has cells with varying resting

membrane potentials or levels of electrical activity, the fraction of inactivated Kv1.3 channels

will differ, leading to variable blocking efficacy.

Table 2: Troubleshooting Guide for Inconsistent Psora-4 Efficacy

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1678303?utm_src=pdf-body
https://www.benchchem.com/product/b1678303?utm_src=pdf-body
https://www.benchchem.com/product/b1678303?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9135947/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9135947/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9135947/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9135947/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9135947/
https://pubmed.ncbi.nlm.nih.gov/15155830/
https://www.benchchem.com/product/b1678303?utm_src=pdf-body
https://www.benchchem.com/product/b1678303?utm_src=pdf-body
https://www.benchchem.com/product/b1678303?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15155830/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4539245/
https://www.benchchem.com/product/b1678303?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Observation Probable Cause Recommended Action

Low or variable inhibition

Lack of Channel Activity:

Psora-4 requires channels
to be in an open or
inactivated state to bind
effectively.

Use a depolarization
protocol (e.g., high
extracellular K+) to
activate the channels
before or during Psora-4
application. Verify channel
activity with
electrophysiology.

Unexpected off-target effects

Presence of Kv1.5: Your cell

type or tissue may express

Kv1.5, which Psora-4 also

potently inhibits.

Confirm the expression profile

of Kv channel subtypes in your

experimental model using

qPCR, Western blot, or RNA-

seq. If Kv1.5 is present,

consider its inhibition as a

contributing factor to your

results.

| Results differ from literature | Suboptimal Concentration: The optimal dose can be narrow and

system-dependent. | Perform a dose-response curve to determine the optimal concentration for

your specific cell type and assay. |

Q6: I'm studying cellular metabolism and noticed changes in glucose uptake after applying

Psora-4. Is this a known effect?

A6: Yes, this is a plausible on-target effect. The inhibition of Kv1.3 has been shown to cause

the translocation of the glucose transporter GLUT4 to the cell membrane in some cell types.[2]

This is a calcium-dependent mechanism that can increase glucose transport into the cell. This

effect aligns with observations that Psora-4 acts as a caloric restriction mimetic, a state

associated with altered glucose and fat metabolism.[2]

Q7: I tried to block the lifespan-extending effect of Psora-4 by co-administering the antioxidant

N-acetylcysteine (NAC), but it didn't work. Why would this be the case?
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A7: This is a key finding that points to the complexity of the Psora-4 signaling pathway. While

Psora-4 does increase ROS production, and NAC effectively blocks this ROS increase, the

lifespan benefits of Psora-4 are not dependent on the ROS signal.[2] Studies in C. elegans

demonstrated that while NAC prevented the rise in ROS, it did not diminish the lifespan

extension caused by Psora-4.[2] This suggests that the pro-longevity effects are mediated by a

separate, parallel pathway that is independent of the mitohormetic ROS signaling. The primary

mechanism may be more closely related to its function as a caloric restriction mimetic.[2][7]

Visualized Pathways and Workflows
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Caption: Psora-4 preferentially binds the C-type inactivated state of Kv1.3.

Caption: Downstream effects of Psora-4 involve parallel ROS and CR-mimicry pathways.
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Caption: A logical workflow for troubleshooting unexpected results with Psora-4.

Experimental Protocols
Protocol 1: Preparation of Psora-4 Stock Solution
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Materials: Psora-4 powder (MW: 334.37 g/mol ), Dimethyl sulfoxide (DMSO, anhydrous).

Procedure:

Refer to the Certificate of Analysis for the batch-specific molecular weight.

To prepare a 10 mM stock solution, dissolve 3.34 mg of Psora-4 in 1 mL of DMSO.

Vortex thoroughly until the powder is completely dissolved.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store aliquots at -20°C or -80°C, protected from light.

When preparing working solutions, dilute the DMSO stock into the final aqueous

experimental buffer. Ensure the final DMSO concentration is consistent across all

conditions (including vehicle controls) and is typically below 0.1% to avoid solvent effects.

Protocol 2: Measurement of Mitochondrial ROS using MitoSOX Red

Purpose: To quantify changes in mitochondrial superoxide levels following Psora-4
treatment.

Procedure:

Cell Culture: Plate cells at an appropriate density in a multi-well plate suitable for

fluorescence microscopy or plate reader analysis. Allow cells to adhere and grow

overnight.

Psora-4 Treatment: Treat cells with the desired concentration of Psora-4 (and a vehicle

control) for the specified duration.

MitoSOX Loading: Prepare a 5 µM working solution of MitoSOX Red fluorescent indicator

in warm HBSS or serum-free media.

Remove the treatment media from the cells and wash once with warm HBSS.
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Add the MitoSOX working solution to each well and incubate for 10-30 minutes at 37°C,

protected from light.

Wash: Gently wash the cells three times with warm HBSS to remove excess probe.

Analysis: Immediately measure the fluorescence using a fluorescence microscope

(Excitation/Emission: ~510/580 nm) or a fluorescence plate reader. Quantify the mean

fluorescence intensity across different treatment groups.

Protocol 3: Assessment of Kv1.3 Blockade (Whole-Cell Patch Clamp)

Purpose: To electrophysiologically confirm the inhibitory effect of Psora-4 on Kv1.3 channels.

Procedure:

Cell Preparation: Use a cell line expressing Kv1.3 channels (e.g., L929 or CHO cells) or

primary cells of interest.

Electrophysiology Rig: Establish a stable whole-cell patch clamp configuration.

Voltage Protocol: Elicit Kv1.3 currents by applying depolarizing voltage steps from a

holding potential of -80 mV to +40 mV. To account for use-dependence, a train of short

depolarizing pulses may be used to accumulate block.

Baseline Recording: Record stable baseline currents in the extracellular solution (vehicle

control).

Psora-4 Application: Perfuse the cell with the extracellular solution containing the desired

concentration of Psora-4.

Post-Treatment Recording: Continue to apply the voltage protocol and record the currents

as the block develops. The inhibition of the peak outward current indicates channel

blockade.

Data Analysis: Calculate the percentage of current inhibition by comparing the peak

current amplitude before and after Psora-4 application. Plot a dose-response curve to

determine the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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